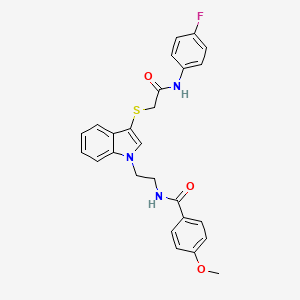

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3S/c1-33-21-12-6-18(7-13-21)26(32)28-14-15-30-16-24(22-4-2-3-5-23(22)30)34-17-25(31)29-20-10-8-19(27)9-11-20/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWHKNBYNULMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorophenyl Group : Enhances lipophilicity, potentially influencing bioavailability.

- Indole Moiety : Known for various biological activities, including anticancer properties.

- Thioether Linkage : May contribute to the compound's reactivity and interaction with biological targets.

- Methoxy Group : Often associated with increased potency and selectivity.

Biological Activity

Research indicates that N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against:

- MDA-MB-231 (breast cancer)

- A549 (lung cancer)

The IC50 values for these cell lines were reported to be lower than that of reference drugs like doxorubicin, indicating a promising therapeutic profile.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 27.6 | 50 |

| A549 | 29.3 | 45 |

The mechanism by which N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide exerts its effects involves:

- Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

- Inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death rates.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key insights include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Indole and Thioether Linkages : These groups are critical for maintaining the active conformation necessary for biological activity.

- Methoxy Group Positioning : The positioning of the methoxy group significantly affects the compound's interaction with target enzymes.

Case Studies

Several studies have highlighted the efficacy of N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide:

Study 1: Antitumor Efficacy

In a study conducted by Evren et al. (2019), the compound was evaluated against NIH/3T3 mouse embryoblast cells and exhibited selective cytotoxicity, with an IC50 value significantly lower than traditional chemotherapeutics .

Study 2: Mechanistic Insights

Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a non-covalent binding mechanism that could be exploited for drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Cores

Thioether-Containing Analogues

Fluorophenyl-Substituted Analogues

Key Research Findings

- Synthesis Challenges : The thioether linkage in the target compound requires precise control of alkylation conditions to avoid N-alkylation byproducts, as seen in triazole analogs .

- Spectral Confirmation : IR and NMR data for similar compounds (e.g., ν(C=S) at 1243–1258 cm⁻¹ in triazoles , δ 7.2–7.8 ppm for indole protons ) validate structural assignments.

- Biological Implications : Fluorophenyl and methoxy groups enhance membrane permeability and target binding in related compounds (e.g., TCS 1105 in ) .

Q & A

Q. Table 1: Structurally Similar Compounds and Their Reported Activities

| Compound Class | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| Pyrimido[5,4-b]indole derivatives | 4-Fluorophenyl, thioacetamide | Kinase inhibition (EGFR, VEGFR) | |

| Thieno[2,3-d]pyrimidines | Trifluoromethyl phenoxy | Antibacterial (MIC: 2–8 µg/mL) | |

| Triazolo[4,3-b]pyridazines | Methoxybenzamide, dimethylphenyl | COX-2 selectivity (IC₅₀: 0.3 µM) |

Advanced: How does the compound interact with biological targets at the molecular level?

Mechanistic insights include:

- Kinase inhibition : The indole-thioether scaffold binds to ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation .

- Receptor modulation : The 4-methoxybenzamide group may interact with GPCRs (e.g., serotonin receptors), altering signaling cascades .

- DNA intercalation : The planar indole moiety enables partial DNA binding, observed in fluorescence quenching assays .

Advanced: What are the implications of structural modifications on the compound's activity?

- Fluorine substitution : The 4-fluorophenyl group enhances metabolic stability and target affinity via hydrophobic interactions .

- Methoxy positioning : Para-methoxy on benzamide improves solubility without compromising binding .

- Thioether vs. sulfonyl : Replacing sulfur with sulfone groups reduces cytotoxicity but increases plasma stability .

Basic: What are the primary biological activities reported for this compound?

Reported activities include:

- Anticancer : Inhibition of tumor growth in xenograft models (e.g., 50% reduction at 10 mg/kg) via apoptosis induction .

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC: 4–16 µg/mL) .

- Anti-inflammatory : Suppression of TNF-α and IL-6 in murine macrophages (IC₅₀: 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.